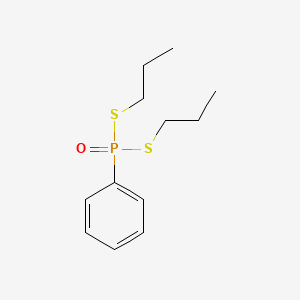
S,S-Dipropyl phenylphosphonodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S,S-Dipropyl phenylphosphonodithioate: is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphonodithioate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Dipropyl phenylphosphonodithioate typically involves the reaction of phenylphosphonodichloridate with propyl mercaptan in the presence of a base. The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: S,S-Dipropyl phenylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The phenyl group or the propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phenylphosphonodithioates.
科学的研究の応用
Chemistry: S,S-Dipropyl phenylphosphonodithioate is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds. It is also employed in the study of reaction mechanisms involving organophosphorus compounds.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase and other related enzymes.
Medicine: The compound’s potential as a therapeutic agent is explored in the context of its enzyme inhibitory properties, which may have implications for the treatment of neurological disorders.
Industry: this compound is used in the formulation of pesticides and other agrochemicals due to its ability to inhibit specific enzymes in pests.
作用機序
The mechanism of action of S,S-Dipropyl phenylphosphonodithioate involves the inhibition of enzymes such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter. This inhibition disrupts normal nerve function, which is the basis for its use in pesticides.
類似化合物との比較
- S,S-Diisopropyl phenylphosphonodithioate
- Ethoprophos (O-Ethyl S,S-dipropyl phosphorodithioate)
Comparison: S,S-Dipropyl phenylphosphonodithioate is unique due to its specific substitution pattern on the phosphorus atom. Compared to S,S-Diisopropyl phenylphosphonodithioate, it has different alkyl groups attached, which can influence its reactivity and biological activity. Ethoprophos, on the other hand, has an ethyl group instead of a phenyl group, which significantly alters its chemical properties and applications.
特性
CAS番号 |
68598-42-5 |
|---|---|
分子式 |
C12H19OPS2 |
分子量 |
274.4 g/mol |
IUPAC名 |
bis(propylsulfanyl)phosphorylbenzene |
InChI |
InChI=1S/C12H19OPS2/c1-3-10-15-14(13,16-11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChIキー |
YWMNTOJKLQPNMM-UHFFFAOYSA-N |
正規SMILES |
CCCSP(=O)(C1=CC=CC=C1)SCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















